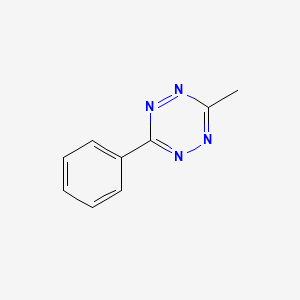

3-Methyl-6-phenyl-1,2,4,5-tetrazine

Description

3-Methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tet) is an asymmetrically disubstituted tetrazine derivative with the molecular formula C₉H₈N₄ and a monoisotopic mass of 172.0749 g/mol . It is widely utilized in bioorthogonal chemistry due to its electron-deficient tetrazine core, which enables rapid inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctenes (TCOs) . Me-Tet is synthesized via Sonogashira-type cross-coupling reactions using 3-bromo-6-phenyl-1,2,4,5-tetrazine as a precursor . Its structural confirmation relies on spectroscopic methods, including IR (N-H stretching at 1585 cm⁻¹, aromatic C-H at 2920 cm⁻¹) and ¹H NMR (singlets for NH protons at δ 6.75 and heterocyclic protons at δ 8.5) .

Me-Tet exhibits a melting point of ~193–194°C and is commercially available as a fluorogenic probe precursor, often conjugated to fluorophores like BODIPY or rhodamine for live-cell imaging . Its stability and moderate reactivity make it a preferred scaffold for applications requiring prolonged chemical integrity under physiological conditions .

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

3-methyl-6-phenyl-1,2,4,5-tetrazine |

InChI |

InChI=1S/C9H8N4/c1-7-10-12-9(13-11-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

RIEDBFFMXQWXTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles, followed by oxidation. One common method is the Pinner synthesis, where hydrazine reacts with benzonitrile under acidic conditions to form the corresponding dihydrotetrazine, which is then oxidized to yield the desired tetrazine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient oxidation methods to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-phenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Formation of dihydrotetrazines.

Substitution: Reactions with nucleophiles and electrophiles.

Cycloaddition: Inverse electron demand Diels-Alder reactions with alkenes and alkynes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrazine or other reducing agents.

Substitution: Halogenated derivatives and nucleophiles.

Cycloaddition: Strained alkenes like trans-cyclooctene.

Major Products:

Oxidation: Formation of more oxidized tetrazine derivatives.

Substitution: Formation of substituted tetrazines.

Cycloaddition: Formation of stable covalent adducts.

Scientific Research Applications

3-Methyl-6-phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Industry: Utilized in the development of photo- and electroactive materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-1,2,4,5-tetrazine primarily involves its reactivity in bioorthogonal reactions. It acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, forming stable covalent bonds with strained alkenes and alkynes. This reactivity is harnessed for precise molecular targeting and labeling in biological systems .

Comparison with Similar Compounds

Comparison with Similar Tetrazine Derivatives

3-Phenyl-1,2,4,5-tetrazine (H-Tet)

- Reactivity : H-Tet has a 30-fold higher reaction rate with TCOs compared to Me-Tet due to its lower electron density at the tetrazine core .

- Stability : H-Tet is less chemically stable than Me-Tet, with rapid decomposition in aqueous buffers, limiting its utility in long-term bioimaging .

- Applications : H-Tet is favored for rapid labeling in vitro, while Me-Tet is used in vivo due to its balanced reactivity and stability .

3-Alkyl-6-methyl-1,2,4,5-tetrazines

- Synthesis: These derivatives are synthesized via Sonogashira coupling of 3-bromo-6-methyl-tetrazine with terminal alkynes, followed by hydrogenation .

- Reactivity : Alkyl substituents reduce electron deficiency, leading to lower IEDDA reaction rates compared to Me-Tet .

- Thermal Properties : Alkyl-tetrazines exhibit higher thermal stability (decomposition >200°C), making them suitable for energetic materials .

3-Sulfinyl-1,2,4,5-tetrazines

- Regioselectivity : Sulfinyl groups (e.g., 3-methylsulfinyl-6-methylthio-tetrazine) enhance electron deficiency, increasing reactivity. However, they exhibit unexpected regioselectivity in IEDDA reactions, forming cycloadducts with reversed orientation compared to Me-Tet .

- Applications : These derivatives are used in synthetic chemistry for regioselective bioconjugation but are less common in bioimaging due to complex synthesis .

3-Alkenyl-1,2,4,5-tetrazines

- Synthesis : Prepared via Heck-cascade reactions, enabling π-conjugation for fluorogenic probes .

- Fluorogenicity : Alkenyl-tetrazines conjugated to xanthene dyes show 400-fold fluorescence turn-on post-IEDDA, outperforming Me-Tet in sensitivity .

- Stability : Similar to Me-Tet but with broader absorption/emission ranges due to extended conjugation .

Data Tables

Table 1. Key Properties of Tetrazine Derivatives

Table 2. Spectroscopic Signatures

Biological Activity

3-Methyl-6-phenyl-1,2,4,5-tetrazine is a heterocyclic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features. The biological activity of this compound, while not extensively studied, suggests potential applications in chemical biology and medicinal uses. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The tetrazine ring structure consists of four nitrogen atoms and two carbon atoms arranged in a cyclic formation. This configuration contributes to the compound's unique reactivity and photophysical properties.

Mechanisms of Biological Activity

Research indicates that this compound can form reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids. This interaction is particularly relevant in the context of bioorthogonal chemistry, where tetrazines are utilized for selective labeling and imaging of biomolecules within living systems .

Bioorthogonal Chemistry

Tetrazines are known for their utility in bioorthogonal reactions, which allow for the selective tagging of biomolecules without interfering with native biochemical processes. This compound has been employed in various studies to facilitate these reactions due to its high electron affinity and ability to undergo rapid cycloaddition reactions .

Case Studies

- Fluorescent Labeling : A study highlighted the use of this compound derivatives as fluorescent labels in super-resolution microscopy. The findings indicated that these derivatives exhibited high turn-on ratios and efficient quenching mechanisms when conjugated with various dyes .

- Antiviral Activity : Research on related tetrazines showed that they could inhibit viral replication in vitro. This suggests potential for this compound in developing antiviral therapies .

Synthesis and Evaluation

The synthesis of this compound has been achieved through various chemical methods. The evaluation of its biological activity often involves screening against various biological targets to identify potential therapeutic applications .

Data Table: Biological Activities of Tetrazine Derivatives

Q & A

Basic: What are the optimized reaction conditions for regioselective inverse electron-demand Diels-Alder (iDA) reactions involving 3-methyl-6-phenyl-1,2,4,5-tetrazine?

Methodological Answer:

The iDA reaction of this compound with aldehydes/ketones achieves high regioselectivity under secondary amine catalysis. A typical protocol involves:

- Catalyst : Pyrrolidine or morpholine (10 mol%) in dichloromethane (DCM) or acetonitrile.

- Stoichiometry : 1:2 molar ratio of tetrazine to aldehyde/ketone.

- Conditions : Room temperature, 5–30 min reaction time, yielding cycloadducts in 89–95% isolated yield after silica gel chromatography .

- Control : No reaction occurs without aldehydes/ketones, and degradation of tetrazine is observed over 24 hours in their absence .

Advanced: How can contradictory regioselectivity data in iDA reactions of unsymmetrical tetrazines be resolved?

Methodological Answer:

Contradictions arise from electronic vs. steric effects or catalyst choice. To resolve this:

Mechanistic Analysis : Use NMR or computational studies (DFT) to map transition states. For example, pyrrolidine stabilizes intermediates via hydrogen bonding, favoring specific regiochemistry .

Comparative Screening : Test catalysts (e.g., pyrrolidine vs. proline) and solvents (polar vs. non-polar) to isolate electronic or steric contributions.

By-Product Identification : Monitor reactions via HPLC or MS to detect intermediates like hydrazones or decomposition products .

Basic: What is the role of this compound in designing fluorogenic probes?

Methodological Answer:

The tetrazine acts as a fluorescence quencher via photoinduced electron transfer (PET). Key design principles:

- Quenching Efficiency : The methyl and phenyl substituents modulate electron deficiency, enhancing PET with fluorophores like BODIPY or rhodamine.

- Bioorthogonality : Reacts selectively with trans-cyclooctene (TCO) in live cells, enabling applications in super-resolution microscopy .

- Validation : Measure quantum yield changes before/after TCO ligation using Rhodamine 6G as a standard .

Advanced: How does the stability of this compound impact its utility in multi-step syntheses?

Methodological Answer:

The compound degrades under acidic or aqueous conditions and via thermal decomposition. Mitigation strategies:

- Storage : Anhydrous solvents (e.g., DCM) at –20°C under inert gas.

- Kinetic Studies : Use differential scanning calorimetry (DSC) to determine decomposition activation energy (Ea) and optimize reaction timelines .

- Alternative Derivatives : Brominated tetrazines (e.g., 3-bromo-6-methyltetrazine) offer higher stability for functionalization via SNAr reactions .

Basic: What are standard protocols for synthesizing and characterizing this compound?

Methodological Answer:

Synthesis :

- Precursor : Prepared via Pinner reaction of nitriles followed by oxidation.

- Purification : Column chromatography (silica gel, 20% diethyl ether in pentane) yields red solids .

Characterization : - NMR : Key signals include aromatic protons (δ 7.0–8.6 ppm) and methyl groups (δ 2.5–3.0 ppm).

- HRMS : Confirm molecular ion [M+H]+ at m/z 218.25 (C11H7N4S) .

Advanced: How do computational methods aid in understanding reaction pathways of this compound?

Methodological Answer:

- DFT Calculations : Predict regioselectivity by modeling transition states and comparing activation energies for competing pathways .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions, explaining yield variations in acetonitrile vs. DMSO .

- Electrostatic Potential Maps : Identify electron-deficient regions guiding dienophile attack (e.g., C4 vs. C5 positions) .

Basic: What analytical techniques are critical for monitoring tetrazine reactivity in real time?

Methodological Answer:

- UV-Vis Spectroscopy : Track tetrazine decay (λmax ~ 540 nm) during iDA reactions.

- Fluorescence Spectroscopy : Quantify fluorogenic "turn-on" signals post-ligation with TCO .

- LC-MS : Identify cycloadducts and by-products (e.g., dinaphthocinnoline in dinaphthyne reactions) .

Advanced: How can thermal decomposition kinetics inform safe handling protocols?

Methodological Answer:

- Non-Isothermal DSC : Determine onset temperature (Tonset) and Ea using Ozawa or Kissinger methods. For example, DSC curves show exothermic peaks at ~200°C .

- Adiabatic Calorimetry : Measure time-to-explosion (TET) under extreme conditions to establish safety margins .

- Mitigation : Use dilute solutions (<1 mM) and avoid prolonged heating above 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.